molecular formula C6H14S B1618484 ETHYL SEC-BUTYL SULFIDE CAS No. 5008-72-0

ETHYL SEC-BUTYL SULFIDE

Cat. No.: B1618484
CAS No.: 5008-72-0
M. Wt: 118.24 g/mol
InChI Key: JFNGZXUPUVUYST-UHFFFAOYSA-N
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Description

Significance of Alkyl Sulfides in Organic Chemistry and Related Fields

Alkyl sulfides, or thioethers, are a class of organosulfur compounds characterized by a sulfur atom bonded to two alkyl or aryl groups. numberanalytics.com These compounds are of considerable interest in organic chemistry due to their distinct properties and versatility in chemical reactions. numberanalytics.comteachy.app The sulfur atom in alkyl sulfides has lone pairs of electrons, making it a Lewis base and allowing it to participate in a variety of chemical transformations. wikipedia.org

Historically, the study of sulfides dates back to the 19th century, and since then, they have become integral to the development of synthetic methodologies. numberanalytics.com Unlike their oxygen-containing counterparts, ethers, sulfides are generally more reactive. This increased reactivity is attributed to the larger size and lower electronegativity of the sulfur atom compared to oxygen. numberanalytics.com

The applications of alkyl sulfides are widespread. They serve as crucial intermediates in the synthesis of complex organic molecules, play a role in medicinal chemistry and drug design, and are utilized in materials science, particularly in the development of conducting polymers. numberanalytics.com Some key applications are summarized in the table below.

Application AreaSignificance of Alkyl Sulfides
Organic Synthesis Serve as versatile intermediates and are used as protecting groups for other functional moieties. fiveable.me
Medicinal Chemistry The sulfide (B99878) functional group is present in various pharmacologically active molecules. numberanalytics.comfrontiersin.org
Materials Science Used in the creation of sulfur-containing polymers and other advanced materials. numberanalytics.com
Industrial Processes Employed as solvents and as components in fragrances due to their characteristic odors. teachy.app

Foundational Research on the Structure-Reactivity Profile of Ethyl sec-Butyl Sulfide

Foundational research into this compound has elucidated key aspects of its structure and reactivity. The compound is a colorless liquid with a characteristic strong, unpleasant odor. lookchem.com Its structure features a chiral center at the secondary butyl group, leading to the existence of enantiomers.

The synthesis of this compound can be achieved through various methods, a common one being the nucleophilic substitution reaction between a sec-butyl halide and an ethylthiolate salt. For instance, the reaction of optically pure (S)-2-iodobutane with sodium ethanethiolate yields the corresponding optically pure sec-butyl ethyl sulfide. chegg.com This stereospecific outcome is indicative of an Sₙ2 reaction mechanism, a cornerstone of its reactivity profile.

The thermochemical properties and reaction kinetics of this compound and its radicals have also been a subject of study. For example, research on the secondary ethyl radical of methyl ethyl sulfide provides insights into the oxidation mechanisms under combustion conditions, which can be extrapolated to understand the behavior of similar sulfides like this compound. sciencepublishinggroup.com

Properties of this compound

PropertyValue
CAS Number 5008-72-0
Molecular Formula C₆H₁₄S
Molecular Weight 118.24 g/mol
Boiling Point 133.65°C
Density 0.831 g/cm³
Refractive Index 1.4451
Appearance Colorless liquid

[Data sourced from: lookchem.comchembk.com]

Overview of Current Research Trends in Organosulfur Chemistry

The field of organosulfur chemistry is dynamic, with several contemporary research trends expanding its scope and application. A significant area of focus is the development of novel synthetic methods. This includes the desulfurative functionalization of organosulfur compounds, where the sulfur-containing group acts as a leaving group to form new carbon-carbon or carbon-heteroatom bonds. rsc.orgrsc.org A particularly innovative approach in this area is the use of carbon dioxide as a sustainable C1 source for the carboxylation of organosulfur compounds. rsc.orgrsc.org

Another prominent trend is the exploration of new catalytic systems. For example, metal Lewis acids are being employed as catalysts for reactions such as the conversion of sulfonyl fluorides into sulfonamides and other S-N bond-containing compounds, a process known as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. researchgate.net

Furthermore, there is a growing interest in synthesizing organosulfur compounds with unique structural motifs to explore new chemical spaces. This includes the incorporation of strained ring systems like bicyclo[1.1.1]pentane into sulfur-containing molecules, which can impart unique physicochemical properties relevant to drug discovery. researchgate.net The pharmacological potential of organosulfur compounds continues to be a major driver of research, with studies focusing on their antioxidant, anticancer, and antimicrobial activities. frontiersin.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylsulfanylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14S/c1-4-6(3)7-5-2/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNGZXUPUVUYST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401037391
Record name 4-Methyl-3-thiahexane
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Molecular Weight

118.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5008-72-0
Record name 2-(Ethylthio)butane
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Record name 4-Methyl-3-thiahexane
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Record name 2-(ethylthio)butane
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Advanced Synthetic Methodologies for Ethyl Sec Butyl Sulfide

Mechanistic Studies of Thioetherification Routes to Asymmetric Sulfides

Understanding the reaction mechanisms is crucial for developing efficient and stereoselective methods for synthesizing asymmetric sulfides. Thioetherification, the formation of a thioether, can proceed through various pathways depending on the reactants and catalysts employed.

One area of mechanistic investigation involves the use of isothiouronium salts as alternatives to traditional, often odorous, thiols. researchgate.net These stable, crystalline solids act as deoxasulfenylating agents, enabling the conversion of alcohols to thioethers. researchgate.net Mechanistic studies, including Density Functional Theory (DFT) calculations, suggest that this process can be highly stereoselective, which is critical for producing chiral sulfides. researchgate.net The reaction is thought to proceed without the formation of free carbocations, thus preserving the stereochemistry of the reactants. researchgate.net

Another key intermediate in thioetherification reactions is the thiiranium ion. Studies have shown that enantiomerically enriched thiiranium ions are configurationally stable at low temperatures (e.g., -20 °C) and can be captured by nucleophiles with high enantiospecificity. nih.gov This implies that if a catalytic method can generate these chiral intermediates, it opens a pathway to highly enantioselective sulfide (B99878) synthesis. The configurational stability of these ions, even in the presence of alkenes, suggests that racemization through olefin-to-olefin transfer is a slow process. nih.gov

Reactions involving sulfoxides can proceed via a Pummerer-type mechanism. acs.org In the classic Pummerer reaction, a sulfonium (B1226848) species is deprotonated at the α-carbon, followed by nucleophilic attack to yield an α-substituted sulfide. acs.org Variations, such as the interrupted Pummerer reaction, occur when the nucleophile attacks the sulfur atom directly, leading to different product classes. acs.org Understanding these competing pathways is essential for directing the reaction toward the desired thioether product.

Catalytic Approaches in Ethyl sec-Butyl Sulfide Synthesis

Catalysis offers a powerful tool for enhancing the efficiency, selectivity, and sustainability of sulfide synthesis. Various catalytic systems have been developed to facilitate the crucial C-S bond formation.

Application of Phase Transfer Catalysis for Alkyl Sulfide Formation

Phase Transfer Catalysis (PTC) is a highly effective technique for reactions involving reactants in immiscible phases, such as an aqueous inorganic salt and an organic substrate. mdpi.comoperachem.com The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports an anion from the aqueous phase to the organic phase, where the reaction occurs. mdpi.comoperachem.com This method is well-suited for the synthesis of alkyl sulfides from alkyl halides and a sulfur source.

The synthesis of unsymmetrical sulfides has been achieved in good yields under liquid-liquid phase-transfer conditions. thieme-connect.com For instance, the reaction of an alkyl halide with an alkyl ethaneimidothioate hydrohalide proceeds efficiently using a phase-transfer catalyst. thieme-connect.com Similarly, the synthesis of sec-butyl disulfide, a compound structurally related to this compound, has been successfully carried out using tetrabutyl ammonium bromide as a phase-transfer catalyst in a solvent-free system, achieving high yields and product purity. researchgate.netgoogle.com The catalyst facilitates the transfer of the disulfide anion from the aqueous or solid phase to the organic phase containing the sec-butyl halide. researchgate.netgoogle.com

The effectiveness of the PTC system depends on several factors, including the structure of the catalyst. Catalysts with longer alkyl chains, such as tetrahexylammonium (B1222370) or trioctylmethylammonium salts, are more lipophilic and can partition more effectively into the organic phase, enhancing the transfer rate. operachem.com

Below is a table summarizing research findings on the synthesis of related sulfides using Phase Transfer Catalysis.

ProductSulfur SourceAlkyl HalideCatalystConditionsYield (%)Reference
sec-Butyl DisulfideNa2S / Ssec-Butyl ChlorideTetrabutyl Ammonium BromideSolvent-free84.95 researchgate.net
sec-Butyl DisulfideNa2S / Ssec-Butyl BromideTetrabutyl Ammonium BromideSolvent-free, mild temp.>92 google.com
Alkyl Aryl SulfidesAlkyl ThiolatesActivated Aryl ChloridesVariousNot specifiedNot specified acs.org
Unsymmetrical SulfidesAlkyl EthaneimidothioateOrganic HalidesNot specifiedLiquid-liquid PTCGood thieme-connect.com

Development of Novel Catalytic Systems for Carbon-Sulfur Bond Formation

The construction of C–S bonds is a cornerstone of organosulfur chemistry, and significant research has been dedicated to creating novel and more efficient catalytic systems. researchgate.netnih.gov These efforts span transition-metal catalysis, photocatalysis, and organocatalysis. nih.govbeilstein-journals.orgacs.org

Transition-Metal Catalysis: Metals like copper and nickel are at the forefront of C-S bond formation catalysis. hznu.edu.cnnih.gov Nickel-catalyzed reductive cross-coupling reactions have been developed to synthesize unsymmetrical thioethers from organic iodides and thiosulfonates under mild conditions. hznu.edu.cn These methods often exhibit good functional group tolerance and high chemoselectivity. hznu.edu.cn Mechanistic studies on Ni-catalyzed systems suggest a pathway involving simultaneous oxidative addition of the aryl sulfide and another electrophile to the nickel center, followed by a ligand exchange. acs.org

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis. beilstein-journals.org This approach uses light as a renewable energy source to drive chemical reactions. For C-S bond formation, photocatalytic methods have been developed for the sulfenylation of C-H bonds using reagents like sulfinic acids under metal-free conditions. rsc.org These reactions can often be performed at room temperature, increasing energy efficiency. rsc.org

Organocatalysis: Organocatalysis avoids the use of potentially toxic and expensive metals by using small organic molecules to catalyze reactions. acs.org For C-S bond formation, the sulfa-Michael addition, which is the 1,4-addition of a sulfur nucleophile to an unsaturated acceptor, is a prominent organocatalytic method. acs.org Chiral organocatalysts can promote these additions with a high degree of enantioselectivity. acs.org

The table below showcases various novel catalytic systems for C-S bond formation.

Catalytic SystemReaction TypeSulfur SourceKey FeaturesReference
Nickel/dcyptAryl Exchange Reaction2-Pyridyl sulfideThiol-free synthesis of aryl sulfides acs.org
Eosin Y (Photocatalyst)C-S Cross-CouplingAryl sulfinic acidsVisible-light mediated, metal-free beilstein-journals.org
Copper(I) IodideMulti-component reactionElemental SulfurEfficient synthesis of unsymmetrical diaryl sulfides rsc.org
BINAM-based phosphoramideAsymmetric SulfenylationElectrophilic Sulfur SourceCatalytic asymmetric thiofunctionalization of alkenes nih.gov
Chiral Anion PTCAsymmetric Pummerer-typeSulfidesFirst catalytic, asymmetric Pummerer reaction acs.org

Green Chemistry Principles in Sustainable Organosulfur Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. openstax.orgessentialchemicalindustry.org The twelve principles of green chemistry provide a framework for achieving sustainability in chemical synthesis, including the production of organosulfur compounds like this compound. royalsocietypublishing.orgrroij.com

Key principles relevant to organosulfur synthesis include:

Prevention of Waste: It is better to prevent waste than to clean it up after it has been created. openstax.org Catalytic methods are inherently greener than stoichiometric reactions because catalysts are used in small amounts and can be recycled, minimizing waste. essentialchemicalindustry.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. essentialchemicalindustry.org Addition reactions, such as the sulfa-Michael addition, are highly atom-economical.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or avoided. openstax.org The development of reactions in benign solvents like water or under solvent-free conditions, such as the PTC synthesis of sec-butyl disulfide, represents a significant green advancement. google.combeilstein-journals.org

Design for Energy Efficiency: Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. essentialchemicalindustry.org Photocatalytic reactions that utilize visible light at room temperature are a prime example of this principle in action. beilstein-journals.orgrsc.org

Use of Catalysis: As mentioned, catalytic reagents are superior to stoichiometric reagents. essentialchemicalindustry.orgrroij.com The development of novel catalysts for C-S bond formation is a central theme in making organosulfur chemistry greener. nih.govacs.org

Use of Renewable Feedstocks: Raw materials should be renewable rather than depleting. While not always straightforward for sulfide synthesis, research into using bio-derived starting materials contributes to this goal. royalsocietypublishing.org

By embracing these principles, chemists can develop more sustainable and environmentally friendly routes to this compound and other valuable organosulfur compounds. acs.org

Mechanistic and Kinetic Investigations of Ethyl Sec Butyl Sulfide Transformations

Gas-Phase Oxidation and Atmospheric Chemistry of Alkyl Sulfides

Hydroxyl Radical-Initiated Oxidation Mechanisms and Thermochemical Pathways

The oxidation of alkyl sulfides initiated by the hydroxyl radical generally proceeds through a dual-channel mechanism analogous to that established for dimethyl sulfide (B99878) (DMS) and other similar compounds like methylethyl sulfide (MES) and diethylsulfide (DES). nih.gov These two competing initial pathways are:

Hydrogen Abstraction: The •OH radical abstracts a hydrogen atom from one of the alkyl groups attached to the sulfur atom. For ethyl sec-butyl sulfide, this can occur at multiple sites on both the ethyl and sec-butyl chains, leading to the formation of water and a sulfur-centered radical.

OH Addition: The •OH radical adds directly to the sulfur atom, forming a transient, energized sulfuranyl radical adduct (CH₃CH₂S(•OH)CH(CH₃)CH₂CH₃). nih.gov

Studies on MES and DES have shown that the addition pathway is significant. nih.gov The stability of the resulting adduct is a key factor in the subsequent reaction steps. Computational studies using methods like CBS-QB3 have been employed to determine the thermochemistry of these adducts for analogous sulfides. For instance, the reaction between the secondary ethyl radical of methyl ethyl sulfide (CH₃SCH•CH₃) and O₂ forms a peroxy adduct with a calculated well depth of 30.2 kcal/mol, indicating a relatively stable intermediate. sciencepublishinggroup.comresearchgate.net The bond strengths of these adducts tend to increase with greater alkyl substitution. nih.gov

Analogous Sulfide ReactionPathwayCalculated Well Depth (kcal/mol)Computational MethodSource
CH₃SCH•CH₃ + O₂Peroxy Adduct Formation30.2CBS-QB3 sciencepublishinggroup.comresearchgate.net
MES + OHOH Adduct FormationBond strength comparable to DMSOH adductNot Specified nih.gov
DES + OHOH Adduct FormationBond strength increases with alkyl substitutionNot Specified nih.gov

Peroxyl Radical Adduct Formation and Isomerization Kinetics

Following the initial H-abstraction, the resulting alkyl sulfide radical (e.g., CH₃CH₂SCH(•)CH₂CH₃) rapidly reacts with atmospheric molecular oxygen (O₂) to form a peroxyl radical adduct (CH₃CH₂SCH(OO•)CH₂CH₃). sciencepublishinggroup.comresearchgate.net The fate of this energized adduct is highly dependent on temperature and pressure.

Kinetic studies on the analogous CH₃SCH(OO•)CH₃ adduct reveal several competing pathways sciencepublishinggroup.comresearchgate.net:

Collisional Stabilization: At low temperatures (below 500 K) and high pressures, the adduct is stabilized through collisions with other molecules. sciencepublishinggroup.comresearchgate.netsciencepublishinggroup.com

Isomerization: At intermediate temperatures (500-900 K), the adduct has enough energy to undergo intramolecular hydrogen shifts, leading to the formation of an isomerized radical. This process is often a crucial step in the formation of final oxidation products. sciencepublishinggroup.comresearchgate.net

Decomposition: At higher temperatures (above 800 K), other subsequent reaction paths, including bond scission, become significant. sciencepublishinggroup.comresearchgate.net A novel pathway has been observed where the peroxyl oxygen radical attaches to the sulfur atom, followed by C-S bond dissociation. researchgate.net

The kinetics of these processes are critical for accurately modeling the atmospheric lifetime and product distribution of alkyl sulfides.

Temperature RangeDominant Pathway for CH₃SCH(OO•)CH₃ AdductSource
< 500 KStabilization of the adduct sciencepublishinggroup.comresearchgate.net
500 K - 900 KIntramolecular H-shift and Isomerization sciencepublishinggroup.comresearchgate.net
> 800 KAll subsequent reaction paths become important sciencepublishinggroup.comresearchgate.net

Computational Modeling of Atmospheric Degradation Processes

Due to the complexity and transient nature of the intermediates in alkyl sulfide oxidation, computational chemistry has become an indispensable tool for elucidating reaction mechanisms. researchgate.net Quantum chemical calculations, particularly using Density Functional Theory (DFT) and high-level composite methods like the Complete Basis Set (CBS-QB3) and Gaussian-n theory (G3MP2B3), are used to map out the potential energy surfaces of the reaction systems. sciencepublishinggroup.comresearchgate.netmdpi.com

These computational models provide critical data that is often difficult to obtain experimentally mdpi.com:

Thermochemical Properties: Calculation of enthalpies of formation (ΔH_f°), entropies (S°), and heat capacities (C_v°) for reactants, transition states, and products.

Kinetic Parameters: Estimation of reaction rate constants and activation energies for elementary reaction steps. The Quantum Rice-Ramsperger-Kassel (QRRK) theory is often used in conjunction with these calculations to analyze the kinetics of activated species. sciencepublishinggroup.comresearchgate.net

This information is then used to build detailed kinetic models that can simulate the atmospheric degradation of these compounds under various conditions, helping to predict their environmental impact, lifetime, and contribution to aerosol formation. wsu.eduethz.ch

Pyrolysis and Thermal Decomposition Pathways of this compound

In the absence of oxygen, at elevated temperatures, this compound undergoes pyrolysis or thermal decomposition. These processes are relevant to industrial settings and combustion chemistry. The decomposition can proceed through both unimolecular and radical chain mechanisms, with the dominant pathway depending on the temperature and pressure.

Unimolecular Elimination Mechanisms in Alkyl Sulfide Pyrolysis

At lower pyrolysis temperatures, alkyl sulfides can decompose via unimolecular elimination reactions. This pathway involves an intramolecular rearrangement through a cyclic transition state, typically a four-centered or six-centered ring, to yield stable, neutral molecules. mit.edubutler.edu This type of concerted reaction is classified as an E1 (Elimination, unimolecular) or Ei (Elimination, intramolecular) mechanism. libretexts.org

For this compound, two primary unimolecular elimination pathways are plausible:

Formation of Ethene and sec-Butyl Thiol: Involving a hydrogen transfer from the ethyl group.

Formation of Butene and Ethanethiol (B150549): Involving a hydrogen transfer from the sec-butyl group.

Studies on the pyrolysis of di-tert-butyl sulfide have shown that a concerted unimolecular decomposition to form isobutene and tert-butyl thiol is a key reaction that explains the observed first-order kinetics, even in the presence of radical inhibitors. mit.edubutler.edu Similarly, the thermal decomposition of ethanethiol shows a channel for the intramolecular elimination of hydrogen sulfide to form ethene. nih.gov This suggests that for this compound, unimolecular elimination is a significant and likely initial decomposition route.

Radical Chain Reaction Dynamics in High-Temperature Environments

As the temperature increases, C-S bond homolysis becomes a more favorable initiation step, triggering complex radical chain reactions. cornell.edu For this compound, the initial bond scission can produce two different sets of radicals:

CH₃CH₂S• + •CH(CH₃)CH₂CH₃ (Ethylthiyl radical and sec-butyl radical)

CH₃CH₂• + •S-CH(CH₃)CH₂CH₃ (Ethyl radical and sec-butylthiyl radical)

The C-S bond is typically the weakest bond and thus the most likely to break first. Once formed, these initial radicals propagate the chain reaction through several steps rsc.org:

Hydrogen Abstraction: The initial radicals abstract hydrogen atoms from parent sulfide molecules, creating new, larger radicals.

β-Scission: The larger radicals formed can undergo β-scission (cleavage of the bond beta to the radical center) to break down into smaller, more stable molecules (like ethene or propene) and a new, smaller radical.

Termination: The chain reaction ceases when two radicals combine or disproportionate. rsc.org

Experimental and computational studies of diethyl sulfide pyrolysis show the formation of significant amounts of ethylene (B1197577) and ethane, consistent with a radical mechanism. cornell.edu The specific dynamics and product distributions in high-temperature environments are highly dependent on the stability of the various radical intermediates and the relative rates of the competing reaction pathways. rsc.org

Reaction Kinetics under Varied Environmental and Industrial Conditions

The kinetic profile of this compound transformations is critical for understanding its persistence, fate, and potential for application or degradation in various settings. While specific kinetic data for this compound is not extensively documented in publicly available literature, a robust understanding can be developed by examining detailed kinetic investigations of structurally analogous alkyl sulfides. These studies provide critical insights into how environmental factors and industrial process parameters influence reaction rates and mechanisms.

Kinetics in Environmental Systems

The transformation of this compound in the environment is primarily governed by atmospheric oxidation, biodegradation, and aqueous-phase reactions.

Atmospheric Oxidation: The dominant degradation pathway for alkyl sulfides in the troposphere is oxidation initiated by photochemically generated radicals, most notably the hydroxyl (OH) radical. sciencepublishinggroup.comresearchgate.net The reaction kinetics are highly dependent on temperature and pressure. Studies on similar compounds, such as methyl ethyl sulfide, indicate that the reaction can proceed via two main channels: direct hydrogen-atom abstraction from the alkyl chains or the addition of the OH radical to the sulfur atom to form an adduct. researchgate.netconicet.gov.ar

Computational studies on the secondary ethyl radical of methyl ethyl sulfide reacting with molecular oxygen show that at temperatures below 500 K, the stabilization of the resulting peroxy adduct is the most significant pathway. sciencepublishinggroup.comresearchgate.net As temperatures increase to the 500-900 K range, intramolecular hydrogen shifts and isomerization of the adduct become optimal. sciencepublishinggroup.comresearchgate.net Above 800 K, a variety of subsequent reaction paths gain importance. sciencepublishinggroup.comresearchgate.net For reactions under atmospheric pressure (1-4 atm), the optimal temperature for forward reaction progress is estimated to be between 600-800 K. sciencepublishinggroup.comresearchgate.net

Analogous CompoundReactantTemperature (K)PressureKey Kinetic FindingSource
Methyl Ethyl Sulfide Radical (CH₃SCH•CH₃)O₂&lt; 500High PressureStabilization of the CH₃SCH(OO•)CH₃ adduct is the dominant pathway. sciencepublishinggroup.comresearchgate.net
Methyl Ethyl Sulfide Radical (CH₃SCH•CH₃)O₂500 - 900AtmosphericOptimal range for isomerization of the peroxy adduct. sciencepublishinggroup.comresearchgate.net
Methyl Ethyl Sulfide Radical (CH₃SCH•CH₃)O₂&gt; 800AtmosphericMultiple subsequent reaction pathways become significant. sciencepublishinggroup.comresearchgate.net
Diethyl SulfideCl•298760 TorrReaction proceeds via both direct H-atom abstraction and Cl• addition to the sulfur atom. conicet.gov.ar

Biodegradation: Microbial activity represents a significant pathway for the degradation of alkyl sulfides in soil and water. Studies on the biodegradation of related sulfur compounds, such as ethyl mercaptan and diethyl disulfide, by bacterial strains like Pseudomonas sp. show efficient metabolic breakdown. researchgate.net In a typical pathway, the sulfide is enzymatically oxidized to a disulfide, which is then further mineralized to compounds like carbon dioxide and sulfate (B86663). researchgate.net The kinetics of such biodegradation processes can often be described by models like the Haldane-Andrews model for substrate inhibition or pseudo-first-order kinetics. researchgate.net For example, Pseudomonas sp. strain WL2 has been shown to degrade diethyl disulfide with a maximum degradation rate constant of 0.175 h⁻¹ under specific laboratory conditions. researchgate.net

CompoundMicroorganismKinetic ModelMaximum Specific Degradation Rate (g g⁻¹ h⁻¹)Pseudo-first-order Rate Constant (h⁻¹)Source
Ethyl MercaptanPseudomonas sp. WL2Haldane-Andrews3.130.522 researchgate.net
Diethyl DisulfidePseudomonas sp. WL2Haldane-Andrews1.330.175 researchgate.net

Kinetics under Industrial Conditions

In industrial settings, the transformation of this compound is influenced by conditions such as high temperature (pyrolysis) and the presence of catalysts.

Thermal Decomposition: The pyrolysis of alkyl sulfides has been studied for compounds like di-tert-butyl sulfide and diethyl sulfide, often using automated kinetic model builders to elucidate complex reaction networks. mit.eduresearchgate.net The primary decomposition pathways typically involve the unimolecular scission of the carbon-sulfur (C–S) bond to form alkyl and thiyl radicals, or a molecular elimination reaction. mit.edunih.gov For di-tert-butyl sulfide, pyrolysis between 360 and 413 °C showed that a molecular elimination pathway, forming tert-butyl thiol and isobutene, accounted for a significant portion of the sulfide's conversion. mit.edu It is expected that this compound would undergo similar decomposition, with initial C-S bond cleavage being a key kinetic step.

Analogous CompoundTemperature (°C)Major Decomposition PathwayPrimary ProductsSource
Di-tert-butyl Sulfide360 - 413Molecular Eliminationtert-Butyl Thiol, Isobutene mit.edu
Di-tert-butyl Sulfide380C-S Bond Scission (Radical Pathway)tert-Butyl Radical, tert-Butylthiyl Radical mit.eduresearchgate.net
Ethanethiol300 - 1700C-S Bond CleavageEthyl Radical, SH Radical nih.gov
Ethanethiol300 - 1700Intramolecular EliminationEthene, Hydrogen Sulfide nih.gov

Catalytic Oxidation: Industrial processes frequently use catalysts to selectively oxidize sulfides to sulfoxides or sulfones, or to remove them from product streams. nih.govrsc.org For instance, the Merox process uses a cobalt phthalocyanine (B1677752) catalyst in an alkaline solution to oxidize mercaptans to disulfides. sid.ir Kinetic studies of ethyl mercaptan oxidation in such systems show that the reaction is first-order with respect to the mercaptan concentration and that the rate increases with temperature. sid.ir Other advanced catalytic systems include flavin-based organocatalysts and transition metal catalysts like ruthenium, which can perform aerobic oxidation of sulfides to sulfoxides with very high turnover numbers. nih.gov Photocatalytic systems using titanium dioxide (TiO₂) under visible light have also been shown to effectively oxidize sulfides. rsc.org The kinetics in these systems are complex, involving the synergistic interplay between the sulfide, the catalyst surface, and an oxidizing agent. rsc.org

ProcessSubstrateCatalystKey Kinetic FindingSource
Aerobic OxidationGeneric SulfideFlavin OrganocatalystHighly efficient oxidation to sulfoxide (B87167) with extremely high turnover numbers (e.g., 19,000). nih.gov
Caustic SweeteningEthyl MercaptanMerox (Cobalt Phthalocyanine)Reaction rate is first-order with respect to mercaptan and increases with temperature. sid.ir
Photocatalytic OxidationThioanisole (analog)TiO₂ under Visible LightSynergistic oxidation with an amine co-reactant enhances reaction rates and selectivity. rsc.org

Advanced Spectroscopic and Chromatographic Characterization Methodologies in Ethyl Sec Butyl Sulfide Research

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Sulfur-Containing Matrices

Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power and sensitivity compared to conventional one-dimensional GC, making it an invaluable tool for analyzing complex samples containing numerous sulfur compounds. researchgate.netsepsolve.comchemistry-matters.com This technique employs two columns with different stationary phases (e.g., a non-polar primary column and a polar secondary column) connected by a modulator. sepsolve.comphenomenex.com The modulator traps, focuses, and re-injects fractions from the first column onto the second, resulting in a highly detailed two-dimensional chromatogram. phenomenex.com

For the analysis of matrices containing ethyl sec-butyl sulfide (B99878), such as petroleum distillates, GC×GC provides superior resolution, separating it from co-eluting hydrocarbons and other sulfur-containing isomers. researchgate.netresearchgate.net When coupled with a sulfur-selective detector, such as the Sulfur Chemiluminescence Detector (SCD), the system offers excellent selectivity and sensitivity for sulfur compounds, enabling their detection and quantification even at low concentrations. researchgate.netnih.govhpst.cz The structured nature of GC×GC chromatograms allows for the grouping of compounds by chemical class, which facilitates the identification of sulfides, thiols, and thiophenes. researchgate.netnih.gov Although direct studies detailing the GCxGC analysis of ethyl sec-butyl sulfide are not prevalent, the methodology is routinely applied to characterize sulfur speciation in fuels, where similar sulfides are common constituents. researchgate.net

Table 1: Illustrative GC×GC-SCD Parameters for Sulfide Analysis

Parameter First Dimension (¹D) Second Dimension (²D)
Column Non-polar (e.g., DB-1) Polar (e.g., BPX50)
Length 30 m 1.5 m
Internal Diameter 0.25 mm 0.1 mm
Film Thickness 0.25 µm 0.1 µm
Carrier Gas Helium Helium
Flow Rate 1.0 mL/min -
Oven Program 40°C (1 min), ramp to 300°C at 3°C/min -
Modulation Period 6 s -
Detector Sulfur Chemiluminescence Detector (SCD) at 800°C -

High-Resolution Mass Spectrometry (HRMS) for Molecular Characterization and Trace Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for the unambiguous identification of this compound. Unlike nominal mass instruments, HRMS provides highly accurate mass measurements (typically with errors of less than 5 ppm), which allows for the determination of a compound's elemental formula. nih.govwindows.netnih.gov This capability is crucial for distinguishing this compound (C₆H₁₄S) from other isobaric compounds (molecules with the same nominal mass but different elemental compositions).

When coupled with a separation technique like gas chromatography (GC-HRMS), the retention time provides an additional layer of identification. For this compound, HRMS can resolve the isotopic pattern of sulfur (³²S, ³³S, ³⁴S), further confirming the presence of the element in the molecule. This is particularly useful in trace analysis where background interferences can be significant. nih.gov The high sensitivity of modern HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, allows for the detection of this compound at very low levels in complex samples. nih.gov

Table 2: HRMS Data for this compound (C₆H₁₄S)

Ion Calculated m/z Observed m/z (example) Mass Error (ppm)
[M]⁺ (³²S) 118.0816 118.0814 -1.7
[M+1]⁺ (¹³C, ³²S) 119.0849 119.0847 -1.7
[M+2]⁺ (³⁴S) 120.0770 120.0768 -1.7

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. jchps.comsemanticscholar.org Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

In the ¹H NMR spectrum of this compound, the protons on the ethyl group and the sec-butyl group would each give rise to distinct signals with characteristic chemical shifts and splitting patterns (multiplicities) due to spin-spin coupling with neighboring protons. For instance, the methylene (B1212753) protons of the ethyl group would appear as a quartet, while the methyl protons would be a triplet. Similarly, the protons of the sec-butyl group would exhibit complex splitting patterns corresponding to their unique positions.

The ¹³C NMR spectrum would show six distinct signals, one for each of the unique carbon atoms in the molecule. The chemical shifts of these signals are indicative of their bonding environment, with carbons bonded to the sulfur atom appearing at a characteristic downfield shift. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, confirming the complete structure of the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Group Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Ethyl -CH₂-S- 2.5 (quartet) ~30
-CH₃ 1.2 (triplet) ~15
sec-Butyl -S-CH- 2.7 (sextet) ~45
-CH₂- 1.6 (multiplet) ~29
-CH₃ (on CH) 1.3 (doublet) ~20
-CH₃ (terminal) 0.9 (triplet) ~11

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis and Reaction Intermediates

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.com For this compound, the FTIR spectrum is characterized by absorptions corresponding to the stretching and bending vibrations of its various bonds.

The most diagnostic vibrations for this compound would be the C-H stretching of the alkyl groups, typically observed in the 2850-3000 cm⁻¹ region. mdpi.com The C-S stretching vibration, which is characteristic of sulfides (thioethers), is weaker and appears in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. researchgate.net While the C-S stretch can sometimes be difficult to assign definitively due to overlap with other vibrations, its presence is a key indicator of a sulfide functional group. FTIR is also highly effective for monitoring chemical reactions in real-time, allowing for the observation of the appearance of C-S bonds or the disappearance of reactant functional groups (like S-H in thiols), thereby providing insight into the formation of this compound. researchgate.net

Table 4: Key FTIR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Approximate Wavenumber (cm⁻¹) Intensity
C-H Stretch Alkyl (CH₃, CH₂, CH) 2850 - 2970 Strong
C-H Bend Alkyl (CH₃, CH₂) 1370 - 1470 Medium
C-S Stretch Thioether 600 - 800 Weak to Medium

Electroanalytical Techniques for Sulfide Detection and Quantification

Electroanalytical techniques offer a sensitive and often cost-effective approach for the detection and quantification of sulfide compounds. researchgate.net Methods such as cyclic voltammetry, amperometry, and stripping voltammetry can be adapted for the analysis of organic sulfides like this compound. researchgate.netnih.gov The detection is typically based on the electrochemical oxidation of the sulfur atom at a suitable electrode surface (e.g., platinum, gold, or modified carbon electrodes). pfigueiredo.org

While many electroanalytical methods are developed for inorganic sulfides (like H₂S), the principles can be extended to organic sulfides. jst.go.jpacs.org For instance, pulsed electrochemical detection (PED) can be used to mitigate electrode fouling (passivation) that can occur from the adsorption of sulfur species onto the electrode surface. nih.gov When used as a detector for liquid chromatography, electrochemistry provides a selective means of quantifying this compound in complex liquid samples. The detection limit and linear range are highly dependent on the specific technique, electrode material, and experimental conditions. researchgate.net

Table 5: Overview of Electroanalytical Techniques for Sulfide Detection

Technique Principle Applicability to this compound
Cyclic Voltammetry Measures current response to a triangular potential sweep. Characterization of redox behavior (oxidation potential).
Amperometry Measures current at a fixed potential. Quantitative analysis in flow systems (e.g., HPLC detector). pfigueiredo.org
Anodic Stripping Voltammetry Preconcentration of analyte on the electrode followed by stripping. Potentially high sensitivity for trace analysis.
Pulsed Amperometric Detection Uses potential pulses to clean and reactivate the electrode surface. Improved stability and reproducibility for long-term measurements. nih.gov

Application of Spectroscopic Techniques in Elucidating Sulfur Compound Formation Mechanisms

Understanding the pathways through which this compound is formed is critical in fields such as petroleum geochemistry and food chemistry. acs.orggeoscienceworld.org A combination of the spectroscopic and chromatographic techniques discussed above is essential for elucidating these formation mechanisms. researchgate.net For example, most sulfur compounds in petroleum are believed to form during early diagenesis through reactions of organic matter with hydrogen sulfide or elemental sulfur. acs.orggeoscienceworld.org

By analyzing samples at different stages of a chemical process or from different geological maturation levels, researchers can track the evolution of sulfur compounds. geoscienceworld.org

GC×GC-SCD/HRMS can be used to identify and quantify a wide range of sulfur-containing intermediates and products in a reaction mixture, providing a detailed molecular map of the transformation process. researchgate.net

In-situ NMR and FTIR spectroscopy can monitor reactions in real-time, allowing for the direct observation of transient intermediates and the determination of reaction kinetics. researchgate.net

For instance, studying the thermal maturation of kerogen could involve using these techniques to observe the breakdown of larger sulfur-containing macromolecules and the subsequent formation of smaller, more stable compounds like various alkyl sulfides, including this compound. geoscienceworld.org This multi-faceted analytical approach provides the comprehensive data needed to construct and validate detailed chemical reaction mechanisms.

Computational Chemistry Approaches to Ethyl Sec Butyl Sulfide Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

In studies of related organosulfides like methyl ethyl sulfide (B99878), hybrid DFT methods such as B3LYP and M06-2X are commonly used in conjunction with basis sets like 6-31G(d,p) or 6-311+G(2d,p) to optimize molecular geometries and calculate vibrational frequencies. researchgate.netsciencepublishinggroup.comnih.gov These calculations provide fundamental data on reactants, products, and transition states involved in chemical reactions. researchgate.netsciencepublishinggroup.com

The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for assessing molecular stability and reactivity. nih.gov The HOMO-LUMO energy gap, for instance, is a key indicator of chemical reactivity. Furthermore, DFT calculations are foundational for generating Molecular Electrostatic Potential (MEP) maps, which visualize charge distribution and predict sites for nucleophilic and electrophilic attack. nih.govnih.gov

Composite methods that incorporate DFT, such as the G3MP2B3 method, are also utilized to obtain more accurate thermochemical data for reactants and products in complex reaction systems. researchgate.netsciencepublishinggroup.com

Table 1: Example Thermochemical Data Calculated for a Peroxy Adduct in Methyl Ethyl Sulfide Oxidation Illustrative data based on findings for a related sulfide system.

Computational MethodPropertyCalculated Value (kcal/mol)Reference
CBS-QB3Well Depth of CH₃SCH(OO•)CH₃ Adduct30.2 researchgate.netsciencepublishinggroup.com

Quantum Rice-Ramsperger-Kassel (QRRK) Theory in Kinetic Parameter Prediction

Understanding the kinetics of chemical reactions is essential for modeling combustion and atmospheric chemistry. For reactions involving chemically activated intermediates, where energy is not instantaneously redistributed, pressure and temperature dependence become critical. Quantum Rice-Ramsperger-Kassel (QRRK) theory is a computational method used to calculate rate constants for such reactions.

In the context of organosulfur chemistry, QRRK theory has been applied to analyze the reaction pathways of activated species. For example, in the oxidation of methyl ethyl sulfide, a related organosulfur compound, the reaction between the CH₃SCH•CH₃ radical and molecular oxygen forms an energized peroxy adduct, CH₃SCH(OO•)CH₃. researchgate.netsciencepublishinggroup.com QRRK theory is used to model the subsequent reactions of this activated adduct, including collisional deactivation (stabilization) and isomerization. sciencepublishinggroup.com

The analysis helps determine how reaction outcomes change with temperature and pressure. At low temperatures, stabilization of the adduct is the dominant pathway. researchgate.netsciencepublishinggroup.com As the temperature rises (e.g., 600-800 K) at atmospheric pressure, reactions of the chemically activated adduct, such as intramolecular hydrogen shifts, become more significant than stabilization. researchgate.netsciencepublishinggroup.com This predictive capability is crucial for accurately modeling the behavior of sulfur compounds under varying environmental or industrial conditions.

Automated Reaction Mechanism Generation (RMG) for Organosulfur Chemical Systems

The complexity of chemical systems, particularly in combustion, often involves hundreds of species and thousands of elementary reactions. nih.gov Manually constructing such detailed kinetic models is a formidable task. The Reaction Mechanism Generator (RMG) is an open-source software suite that automates the construction of chemical kinetic mechanisms. nih.govresearchgate.netmit.edu

RMG builds reaction networks by systematically identifying the most important reaction pathways based on reaction fluxes. researchgate.net It relies on extensive databases of thermochemical and kinetic parameters, which it uses to estimate properties for a wide range of chemical species and reactions. nih.govresearchgate.net The software is capable of handling chemical systems containing carbon, hydrogen, oxygen, and sulfur, making it suitable for studying organosulfur compounds like ethyl sec-butyl sulfide. researchgate.net

RMG has been successfully applied to elucidate the reaction mechanisms for the thermal decomposition of various organosulfur compounds, such as diethyl sulfide and di-tert-butyl sulfide. mit.edu In the study of di-tert-butyl sulfide pyrolysis, RMG was used to build a detailed reaction network, identifying the key free-radical pathways that control the decomposition rate. mit.edu This demonstrates RMG's utility as a powerful tool for predicting and understanding the complex chemistry of organosulfur systems. mit.edu The continuous development of RMG, including the expansion of its databases and improvement of its computational performance, allows for the exploration of an increasingly wide range of chemical systems. nih.govosti.gov

Molecular Electrostatic Potential (MEP) and Noncovalent Interaction Studies on Sulfides

Molecular Electrostatic Potential (MEP) is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule. nih.govresearchgate.net It provides a map of the electrostatic potential on the electron density surface, which is crucial for understanding and predicting a molecule's chemical reactivity and intermolecular interactions. nih.govresearchgate.net

The MEP surface is color-coded to represent different potential values. Typically:

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. In a molecule like this compound, this region would be concentrated around the sulfur atom's lone pairs.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. These are typically found around hydrogen atoms. nih.gov

Green areas represent neutral or near-zero potential. researchgate.net

By analyzing the MEP map of a sulfide, researchers can identify the molecule's reactive sites and predict how it will interact with other chemical species. nih.govresearchgate.net This is particularly important for studying noncovalent interactions, such as hydrogen bonding and σ-hole interactions, which play a significant role in molecular recognition and the structure of larger chemical systems. nih.govresearchgate.net The MEP is thus a cornerstone concept in computational chemistry for elucidating structure-activity relationships. researchgate.net

Ab Initio Methods for High-Accuracy Thermochemical and Kinetic Data Derivation

While DFT provides a good balance of accuracy and cost, high-accuracy thermochemical and kinetic data often require more computationally intensive ab initio methods. Ab initio ("from the beginning") methods solve the electronic Schrödinger equation with minimal reliance on empirical parameters.

For complex chemical systems, high-level composite ab initio methods are often employed. These methods combine the results of several calculations to approximate the results of a very high-level calculation at a more manageable computational cost. A prominent example is the Complete Basis Set (CBS-QB3) method. researchgate.netsciencepublishinggroup.com

In studies of organosulfur reaction kinetics, methods like CBS-QB3 are used to calculate the thermochemical properties of reactants, products, and transition states with high accuracy. researchgate.netsciencepublishinggroup.com For instance, the CBS-QB3 method was used to calculate the well depth of the energized peroxy adduct formed during the oxidation of a secondary ethyl radical of methyl ethyl sulfide, yielding a value of 30.2 kcal/mol. researchgate.netsciencepublishinggroup.com This highly accurate energy value is then used as input for kinetic models, such as those employing QRRK theory, to derive reliable kinetic parameters. The data generated by these high-accuracy methods are essential for building the foundational databases used by tools like the Reaction Mechanism Generator (RMG). mit.edu

Biological and Biomedical Research Involving Ethyl Sec Butyl Sulfide and Its Derivatives

Investigations into Antimicrobial and Bioactivity Profiles of Organosulfur Compounds

The study of organosulfur compounds, a diverse class of molecules containing carbon-sulfur bonds, has revealed a wide spectrum of biological activities. Historically, plants rich in these compounds, such as those from the Allium (garlic, onion) and Ferula genera, have been used in traditional medicine to treat infections. nih.govnih.gov Modern research has substantiated these uses, demonstrating that oil-soluble organosulfur compounds, including sulfides and their derivatives, possess significant antimicrobial properties against a wide range of bacteria, including multi-drug resistant (MDR) strains. nih.gov

While direct studies on ethyl sec-butyl sulfide (B99878) are limited, research into structurally related compounds provides significant insight into its potential bioactivity. Derivatives such as branched-chain thiosulfonates and disulfides, which share the core sulfur-containing structure, have been a key focus. These investigations help to characterize the broader antimicrobial potential of small, branched alkyl sulfides.

Research has shown that branching in the alkyl chain can significantly influence antimicrobial efficacy. A notable study on a series of S-alkyl thiosulfonates demonstrated that compounds featuring a sec-butyl group exhibited potent activity against clinically relevant bacteria. doi.org The symmetrical derivative, S-sec-butyl sec-butanethiosulfonate, was particularly effective, displaying strong bioactivity against both vancomycin-intermediate Staphylococcus aureus (VISA) and vancomycin-resistant Staphylococcus aureus (VRSA). doi.orgresearchgate.net This highlights the importance of the branched sec-butyl moiety in enhancing antimicrobial action. In contrast, some other branched isomers, such as S-isopropyl isopropanethiosulfonate, showed no activity, indicating that the specific geometry of the branching is crucial. doi.orgresearchgate.net

The data suggests that both the size and branching of the alkyl group are critical determinants of bioactivity. The sec-butyl group appears to confer a structural advantage that enhances its interaction with bacterial targets compared to other linear or branched chains.

Table 1: Antimicrobial Activity of Selected Branched S-Alkyl Thiosulfonates

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) in µg/mLReference
S-propyl propanethiosulfonateVancomycin-Intermediate S. aureus4 doi.org
S-propyl propanethiosulfonateVancomycin-Resistant S. aureus2 doi.org
S-sec-butyl methanethiosulfonateVancomycin-Intermediate S. aureus16 doi.org
S-sec-butyl methanethiosulfonateVancomycin-Resistant S. aureus8 doi.org
S-sec-butyl sec-butanethiosulfonate Vancomycin-Intermediate S. aureus 4 doi.orgresearchgate.net
S-sec-butyl sec-butanethiosulfonate Vancomycin-Resistant S. aureus 2 doi.orgresearchgate.net
S-isopropyl isopropanethiosulfonateAll strains tested>64 (No activity) doi.orgresearchgate.net

The primary mechanism by which many antimicrobial organosulfur compounds exert their effect is through the chemical reactivity of the sulfur atom. Compounds like sulfides, and particularly more reactive species like disulfides and thiosulfonates, contain an electrophilic sulfur atom that readily interacts with nucleophilic groups in biological molecules. nih.gov

The most widely accepted mechanism involves the reaction of these organosulfur compounds with free sulfhydryl groups (-SH) found in the cysteine residues of essential bacterial enzymes and proteins. nih.gov This reaction leads to the formation of mixed disulfides (S-thiolation), which alters the protein's structure and inactivates its function. tandfonline.com By targeting a wide range of enzymes, these compounds can disrupt critical cellular processes, including:

Energy Metabolism: Interference with enzymes involved in cellular respiration.

Protein Synthesis: Inactivation of enzymes crucial for building cellular structures.

Cell Wall Integrity: Compromising the structural integrity of the bacterial membrane. nih.gov

Fatty Acid Biosynthesis: Inhibition of enzymes containing thiol groups that are essential for building bacterial fatty acids. nih.gov

This broad-based mechanism of action may explain the wide spectrum of activity observed for many organosulfur compounds and could be a reason why the development of resistance is less common compared to antibiotics with highly specific targets. nih.gov

Role in Natural Product Chemistry and Biosynthetic Pathways of sec-Butyl Moieties

Ethyl sec-butyl sulfide and its derivatives are not merely synthetic constructs; they are part of the vast chemical library of natural products. This compound has been identified in trace amounts in certain fruits and essential oils. researchgate.net More significantly, a variety of sulfur-containing compounds featuring a sec-butyl group are prominent volatile constituents in plants of the Ferula genus (Apiaceae family), which includes the culinary and medicinal plant asafoetida (Ferula assa-foetida). nih.govresearchgate.netresearchgate.netyoutube.com Compounds like (Z)-propenyl-sec-butyl disulfide, (E)-propenyl-sec-butyl disulfide, and di-sec-butyl disulfide are key components of the essential oils of these plants and are considered chemotaxonomic markers for the genus. researchgate.netyoutube.com

The biosynthesis of the sec-butyl carbon skeleton in these natural products is derived from the catabolism of the branched-chain amino acid L-isoleucine. researchgate.netbiorxiv.org In plants and microorganisms, isoleucine is broken down into various intermediates. One of these key intermediates, an α-keto acid, serves as the direct precursor for the formation of branched-chain esters and other volatile compounds, including those with a sec-butyl structure. nih.govyoutube.com This α-keto acid can be further metabolized and combined with a sulfur donor, likely derived from cysteine metabolism, to form the characteristic sec-butyl sulfides and disulfides found in Ferula and other species. nih.gov While the complete enzymatic pathways are still under investigation, the origin of the sec-butyl group from isoleucine is a well-established principle in plant biochemistry. nih.govnih.gov

Potential as Bioactive Ligands, Chemical Probes, or Signaling Molecules

Beyond direct antimicrobial action, there is growing interest in the potential of organosulfur compounds like this compound to function as modulators of biological systems. Their unique chemical properties make them suitable candidates for roles as bioactive ligands, chemical probes, and signaling molecules.

Sulfides and thiols are known to be important in biochemistry, often acting as ligands that bind to metal ions in the active sites of enzymes. This ability to interact with metalloproteins suggests that synthetic sulfides could be designed to target specific enzymes for therapeutic purposes.

Furthermore, the field of redox biology has identified a class of molecules known as reactive sulfur species (RSS) as critical players in cellular signaling, similar to reactive oxygen species (ROS) and reactive nitrogen species (RNS). youtube.com RSS, which include hydrogen sulfide (H₂S), persulfides (R-SSH), and polysulfides, can modulate cellular functions by modifying specific cysteine residues on proteins through a process called persulfidation. This modification can alter protein activity and trigger various signaling cascades, including the Keap1/Nrf2 antioxidant response pathway. youtube.com Organosulfur compounds derived from natural sources, or their synthetic analogs, can act as donors or precursors of these signaling molecules. youtube.com For instance, diallyl trisulfide from garlic can react with cellular thiols like glutathione (B108866) to generate H₂S and other RSS. youtube.com Given that derivatives of this compound (such as thiosulfonates) are themselves reactive sulfur species, they hold potential to be investigated as tools to probe these signaling pathways or as therapeutic agents that can modulate cellular redox state and response to stress.

Environmental Occurrence, Fate, and Degradation Research

Biogeochemical Cycling of Sulfur Compounds in Ecosystems

Organosulfur compounds are fundamental components of the global sulfur cycle, which involves the movement of sulfur between the lithosphere, biosphere, and atmosphere. microbenotes.com This cycle includes a series of transformations such as mineralization, oxidation, reduction, and incorporation into organic matter. wikipedia.org

Volatile alkyl sulfides like ethyl sec-butyl sulfide (B99878) are part of the organic sulfur pool. They can be produced naturally through the biological degradation of more complex organosulfur compounds in both terrestrial and aquatic environments. researchgate.net For example, DMS is famously produced in marine environments by the enzymatic cleavage of dimethylsulfoniopropionate (DMSP), a compound synthesized by phytoplankton. oup.com This process represents a major pathway for the transfer of sulfur from the ocean to the atmosphere. mdpi.com

Once in the environment, alkyl sulfides are subject to microbial degradation. A diverse range of bacteria and fungi, found in environments such as soil, sediments, and wastewater treatment systems, can utilize alkyl sulfides as a source of carbon or sulfur. oup.comoup.com Microbial metabolism can occur under both aerobic and anaerobic conditions. nih.govnih.gov Aerobic degradation often involves the oxidation of the sulfur atom, leading to the formation of sulfoxides and sulfones, followed by cleavage of the carbon-sulfur bonds. oup.com Under anaerobic conditions, some bacteria can use alkyl sulfides as electron donors for denitrification (the reduction of nitrate). nih.govnih.gov These microbial processes are crucial for recycling sulfur within ecosystems and preventing the excessive accumulation of volatile sulfur compounds.

Sorption and Transport Phenomena of Organosulfur Compounds in Environmental Compartments

The movement and distribution of ethyl sec-butyl sulfide in the environment are governed by its physical and chemical properties, which dictate its partitioning between air, water, and soil. As a volatile organic compound (VOC), it has a tendency to partition from water or soil into the atmosphere.

In soil environments, the transport of VOSCs is controlled by sorption processes. researchgate.net Sorption of non-polar organic compounds like alkyl sulfides in soil involves two primary mechanisms:

Adsorption: Binding to the surface of mineral particles, particularly clay minerals.

Absorption (Partitioning): Dissolving into the soil's natural organic matter (humus). researchgate.net

The extent of sorption is influenced by several factors, including the compound's properties (e.g., hydrophobicity) and the soil's characteristics, such as organic matter content, clay content, moisture, and pH. researchgate.netusda.gov Higher organic matter content generally leads to greater sorption, which can retard the compound's movement through the soil profile and reduce its volatilization rate into the atmosphere. researchgate.net Conversely, in soils with low organic matter, volatilization is a more dominant transport pathway. mdpi.com

In aquatic systems, the compound's water solubility and vapor pressure determine its tendency to remain dissolved or to escape into the atmosphere. The transfer across the air-water interface, known as sea-to-air flux for marine environments, is a key process for introducing volatile sulfur compounds into the atmosphere, where they can undergo oxidation. copernicus.org

Development of Remediation Strategies for Alkyl Sulfide Contamination

Contamination of soil, water, or air by alkyl sulfides and other VOSCs requires targeted remediation strategies due to their potential toxicity and malodorous nature. acs.org Remediation approaches can be broadly categorized as biological, chemical, or physical.

Biological Remediation: Bioremediation techniques leverage the ability of microorganisms to degrade contaminants.

Biofilters and Biotrickling Filters: These are common for treating contaminated air streams. uow.edu.au Waste gas containing VOSCs is passed through a packed bed of material (like compost or wood chips) that supports a biofilm of microorganisms. biologicalwasteexpert.comduke.edu These microbes metabolize the sulfur compounds, converting them into less harmful substances like sulfate (B86663), carbon dioxide, and water. biologicalwasteexpert.com

Bioreactors for Water Treatment: Contaminated wastewater can be treated in bioreactors where specific bacteria are cultivated to degrade sulfides under controlled aerobic or anaerobic conditions. nih.govnih.gov For instance, under anoxic conditions, some bacteria can oxidize sulfides using nitrate (B79036) as the electron acceptor. nih.gov

Chemical Remediation:

Chemical Oxidation: This involves the use of strong oxidizing agents such as hydrogen peroxide (H₂O₂), peroxymonosulfate, or ozone to chemically transform the sulfides into sulfoxides, sulfones, and ultimately sulfate. acs.orgmdpi.com This method can be applied to both soil and water contamination.

Physical Remediation:

Soil Vapor Extraction (SVE): For soil contamination, SVE is a technique that removes volatile compounds by applying a vacuum to the soil, which draws out the contaminant vapors for subsequent treatment. researchgate.net

Adsorption: Contaminants can be removed from air or water streams by passing them through a medium like activated carbon, which adsorbs the organic molecules onto its surface. This is often used as a polishing step in conjunction with other technologies. youtube.com

Table 2: Overview of Remediation Strategies for Alkyl Sulfide Contamination
TechnologyTarget MediumPrinciple of OperationEffective For
Biofiltration / BiotricklingAir / GasMicrobial degradation of volatile compounds in a filter bed. biologicalwasteexpert.comH₂S, Mercaptans, Alkyl Sulfides (e.g., DMS)
Activated Sludge / BioreactorsWastewaterMicrobial oxidation of dissolved sulfides. nih.govInorganic and Organic Sulfides
Chemical OxidationSoil / WaterConversion to sulfoxides, sulfones, and sulfate using oxidants. mdpi.comA broad range of organic and inorganic sulfides.
Soil Vapor Extraction (SVE)SoilPhysical removal of volatile compounds via vacuum. researchgate.netVolatile Organic Compounds (VOCs)
Activated Carbon AdsorptionAir / WaterPhysical binding of organic molecules to a porous surface.Broad-spectrum VOCs, odor control. youtube.com

Applications in Advanced Organic Synthesis and Catalysis

Ethyl sec-Butyl Sulfide (B99878) as a Synthetic Building Block and Reagent in Complex Molecule Synthesis

Ethyl sec-butyl sulfide, a simple dialkyl thioether, serves as a versatile, though not widely exotic, building block in organic synthesis. lookchem.com Its utility stems from the reactivity of the sulfur atom, which can act as a nucleophile or be manipulated to form other functional groups. The synthesis of thioethers like this compound can be achieved through methods such as the reaction of a thiolate with an alkyl halide, a process analogous to the Williamson ether synthesis. openstax.org For instance, sodium 2-butanethiolate can be reacted with an ethyl halide to yield the target sulfide. orgsyn.org

As a reagent, the sulfur center in this compound is nucleophilic and can react with alkyl halides to form ternary sulfonium (B1226848) salts. libretexts.org These sulfonium salts are effective alkylating agents, as a nucleophile can subsequently attack one of the carbon groups attached to the positively charged sulfur, displacing a neutral dialkyl sulfide as a stable leaving group. openstax.org This reactivity allows for the transfer of either the ethyl or the sec-butyl group to other molecules, a key step in the construction of more complex carbon skeletons.

While specific, high-profile examples of this compound in the total synthesis of complex natural products are not extensively documented in mainstream literature, its role is representative of the broader class of simple alkyl sulfides. researchgate.net These compounds are fundamental intermediates in synthetic sequences that may involve the protection of a thiol, the introduction of a sulfur atom for later elimination to form a double bond, or as a precursor to other sulfur-containing functional groups like sulfoxides and sulfones. lookchem.comacs.org The principles of its reactivity are well-established and can be applied in various synthetic contexts where a simple, sterically accessible thioether is required. researchgate.netmedium.com

Table 1: Physical and Chemical Properties of this compound

Property Value
CAS Number 5008-72-0 nih.gov
Molecular Formula C₆H₁₄S nih.gov
Molecular Weight 118.24 g/mol lookchem.com
Boiling Point 130-131 °C echemi.com
Flash Point 36.3 °C lookchem.com
Density 0.831 g/cm³ lookchem.com
Refractive Index 1.445 echemi.com

| Appearance | Colorless liquid lookchem.com |

Ligand Design and Coordination Chemistry for Metal-Catalyzed Reactions Involving Sulfur

Thioethers, including simple alkyl sulfides like this compound, are a significant class of ligands in coordination chemistry and catalyst design. thieme-connect.com The sulfur atom in a thioether possesses lone pairs of electrons, allowing it to function as a Lewis base and coordinate to transition metals. As a soft ligand, it shows a preference for soft, thiophilic metal centers such as Pd(II), Pt(II), Ag(I), Au(I), and Cu(I). nih.govresearchgate.net

The coordination of a thioether like this compound to a metal center results in a complex where the sulfur atom adopts a pyramidal geometry. wikipedia.org An interesting stereochemical aspect arises with unsymmetrical thioethers like this compound, which are prochiral. Upon coordination to a metal, the sulfur atom becomes a stereocenter, leading to the potential for chiral complexes. wikipedia.org This property is exploited in asymmetric catalysis, where chiral thioether ligands are designed to induce enantioselectivity in chemical reactions. researchgate.net

In ligand design, thioether moieties are often incorporated into larger, multidentate structures to enhance catalyst stability and control. Common designs include:

Phosphorus-Thioether (P,S) Ligands: Combining a soft thioether donor with a pi-accepting phosphine (B1218219) group. thieme-connect.com

Nitrogen-Thioether (N,S) Ligands: Integrating a hard nitrogen donor (like pyridine (B92270) or an amine) with a soft sulfur atom. thieme-connect.com

Thiacrown Ethers: Cyclic polyethers where oxygen atoms are replaced by sulfur, which can bind metal ions within their cavity. wikipedia.org

The electronic properties of the thioether ligand can be tuned by the nature of the alkyl or aryl groups attached to the sulfur. The steric bulk of these groups, such as the sec-butyl group in this compound, also plays a critical role in controlling access to the metal center, influencing substrate binding and product release. researchgate.net This ability to systematically modify both electronic and steric factors makes thioether-containing ligands a versatile tool for designing catalysts for a wide range of metal-catalyzed reactions. thieme-connect.comresearchgate.net

Synthesis of Sulfone Derivatives via Oxidation of Alkyl Sulfides and their Synthetic Utility

One of the most fundamental transformations of alkyl sulfides is their oxidation to sulfoxides and subsequently to sulfones. openstax.orgyoutube.com This process allows for the conversion of the nucleophilic sulfur in this compound into a highly oxidized, electron-deficient sulfonyl group. The oxidation of a sulfide to a sulfone typically proceeds in two stages, with the sulfoxide (B87167) as a stable intermediate.

The direct oxidation of this compound to ethyl sec-butyl sulfone can be achieved using a variety of strong oxidizing agents. organic-chemistry.orgacsgcipr.org Common reagents for this transformation include:

Hydrogen Peroxide (H₂O₂): Often used in excess or with a catalyst to ensure complete oxidation to the sulfone. organic-chemistry.org

Peroxyacids: Reagents like meta-chloroperoxybenzoic acid (mCPBA) are effective for this oxidation.

Potassium Permanganate (KMnO₄): A strong oxidant that readily converts sulfides to sulfones.

Oxone® (Potassium Peroxymonosulfate): A versatile and environmentally benign oxidant. orientjchem.org

The resulting product, ethyl sec-butyl sulfone (C₆H₁₄O₂S), is a stable compound where the sulfur atom is in its highest oxidation state (+6). nist.gov

Sulfones are valuable synthetic intermediates in organic chemistry. researchgate.net The sulfonyl group is a strong electron-withdrawing group, which activates adjacent protons, making them acidic and amenable to deprotonation by a base. The resulting α-sulfonyl carbanion is a potent nucleophile that can participate in carbon-carbon bond-forming reactions. Furthermore, the sulfonyl group can act as a good leaving group in certain reactions, such as the Julia olefination. While the specific synthetic utility of ethyl sec-butyl sulfone is not widely detailed, its properties are representative of the broader class of alkyl sulfones, which are key structural motifs in various pharmaceuticals and agrochemicals. researchgate.net

Future Research Directions and Emerging Paradigms in Ethyl Sec Butyl Sulfide Chemistry

Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Design

Table 1: Conceptual Application of a Machine Learning Model for Ethyl sec-Butyl Sulfide (B99878) Synthesis
Input ParametersPredicted OutputsPotential Benefits
Reactants (e.g., 2-butanethiol, ethyl bromide), Solvent, Temperature, CatalystYield of Ethyl sec-butyl sulfide (%), Major Byproducts, Optimal Reaction TimeIncreased efficiency, reduced waste, faster process optimization
Alternative Reactants (e.g., sodium 2-butanethiolate, ethyl iodide)Comparative Yield (%), Reaction Feasibility ScoreDiscovery of novel, more efficient synthetic routes

Development of Novel Spectroscopic Techniques for In Situ and Operando Monitoring of Reactions

Advances in spectroscopic techniques are enabling chemists to observe chemical transformations in real time. In situ and operando monitoring provide a continuous stream of data from within a reacting vessel, offering unprecedented insight into reaction mechanisms, kinetics, and the formation of transient intermediates. spectroscopyonline.comyoutube.com Techniques such as portable membrane inlet mass spectrometry (MIMS), Raman spectroscopy, and process infrared (IR) spectroscopy are particularly well-suited for studying the synthesis of organosulfur compounds. youtube.comrsc.org

Applying these methods to the synthesis of this compound would allow for the precise tracking of reactant consumption and product formation. This capability is crucial for optimizing reaction conditions to maximize yield and minimize impurities. For instance, in situ IR spectroscopy could monitor the disappearance of the S-H bond from 2-butanethiol, providing direct evidence of the reaction's progress. spectroscopyonline.com Such detailed understanding is essential for scaling up production from the laboratory to an industrial setting. youtube.com

Table 2: Comparison of In Situ Monitoring Techniques for Sulfide Synthesis
TechniqueInformation ProvidedApplicability to this compound Synthesis
Process IR SpectroscopyConcentration of functional groups (e.g., S-H, C-S) over time.Excellent for tracking the conversion of thiol to sulfide.
Raman SpectroscopyVibrational modes of molecules, useful for tracking changes in the sulfur backbone.Complementary to IR, especially in aqueous media.
Mass Spectrometry (MIMS)Detection of volatile reactants, products, and intermediates in the gas phase. rsc.orgUseful for monitoring reactions involving volatile thiols and sulfides.

Sustainable Synthesis and Degradation Strategies for Organosulfur Compounds

The principles of green chemistry are increasingly influencing the synthesis and handling of organosulfur compounds. rsc.org Future research will focus on developing more sustainable methods for producing alkyl sulfides like this compound, minimizing waste and environmental impact. nih.gov This includes the use of greener solvents, developing metal-free catalytic systems, and employing biocatalysis. rsc.orgnih.gov For example, enzymes could be engineered to catalyze the formation of thioether bonds under mild, aqueous conditions, offering a highly efficient and environmentally benign alternative to traditional methods. researchgate.netacs.org

Furthermore, sustainable end-of-life strategies for organosulfur compounds are being explored. Bioremediation, using microorganisms to degrade these compounds, presents a promising avenue for managing waste streams containing alkyl sulfides. The development of biodegradable organosulfur compounds is another area of active research.

Exploration of Chirality and Enantioselective Transformations Involving the sec-Butyl Stereocenter

The sec-butyl group in this compound contains a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-ethyl sec-butyl sulfide). ncert.nic.in The field of asymmetric synthesis, which focuses on producing a single enantiomer of a chiral molecule, is of paramount importance, particularly in medicinal chemistry where different enantiomers can have vastly different biological effects. uwindsor.caethz.ch

Future research will undoubtedly focus on the enantioselective synthesis of this compound. researchgate.netresearchgate.netnih.gov This could involve using chiral catalysts to direct the formation of one enantiomer over the other or starting with an enantiomerically pure precursor from the "chiral pool." ethz.chnih.gov The ability to selectively synthesize either the (R)- or (S)-enantiomer is crucial for investigating their distinct properties and potential applications, especially in biological systems where molecular recognition is highly specific.

Table 3: Enantiomers of this compound
EnantiomerStructure (Conceptual)Potential Significance
(R)-Ethyl sec-butyl sulfideSulfur bonded to an ethyl group and an (R)-sec-butyl group.May exhibit specific interactions with chiral biological receptors or act as a chiral building block in synthesis.
(S)-Ethyl sec-butyl sulfideSulfur bonded to an ethyl group and an (S)-sec-butyl group.Could have different biological activity, odor profile, or chemical reactivity compared to its (R)-enantiomer.

Expanding Biological Applications and Medicinal Chemistry Prospects of Alkyl Sulfides

Thioethers are integral components of numerous pharmaceuticals and biologically active molecules. nih.govacsgcipr.org While simple alkyl sulfides like this compound have not been extensively studied for medicinal applications, the thioether functional group is a key structural motif in many approved drugs. nih.gov Sulfur-containing compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.netresearchgate.net

Future research is likely to explore the potential biological activities of simpler alkyl sulfides. These investigations could reveal novel applications in agrochemicals, pharmaceuticals, or as signaling molecules. The structural simplicity of compounds like this compound makes them attractive as starting points for developing more complex molecules through medicinal chemistry campaigns. Their role as flavor compounds in nature also suggests potential applications in the food and fragrance industries. wikipedia.org

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing ETHYL SEC-BUTYL SULFIDE with high purity, and how can experimental reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between sec-butyl thiol and ethyl halides under controlled conditions. Key steps include:

  • Reagent Purification : Pre-dry solvents (e.g., THF or DMF) over molecular sieves to avoid side reactions .
  • Reaction Monitoring : Use gas chromatography (GC) or thin-layer chromatography (TLC) to track progress .
  • Post-Synthesis Characterization : Confirm purity via NMR (e.g., ¹H/¹³C NMR for structural verification) and GC-MS for quantification .
  • Reproducibility : Document reaction parameters (temperature, molar ratios, catalysts) in detail, adhering to guidelines for experimental transparency .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : A multi-technique approach is recommended:

  • NMR Spectroscopy : ¹H NMR (δ 0.8–1.5 ppm for sec-butyl protons; δ 2.5–3.0 ppm for sulfide-linked ethyl groups) and ¹³C NMR for carbon backbone confirmation .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
  • Infrared (IR) Spectroscopy : C-S stretching vibrations (~600–700 cm⁻¹) and alkyl group signals .
  • Chromatography : GC with flame ionization detection (FID) or HPLC with UV/vis for purity assessment .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to minimize inhalation exposure, referencing AEGL (Acute Exposure Guideline Levels) frameworks for sulfide compounds .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
  • Waste Disposal : Neutralize sulfide residues with oxidizing agents (e.g., hydrogen peroxide) before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound across different studies?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare experimental conditions (e.g., solvent polarity, temperature) using a literature review grid to identify variables influencing reactivity .
  • Controlled Replication : Reproduce conflicting studies with standardized protocols, isolating variables like catalyst type or oxygen levels .
  • Statistical Analysis : Apply ANOVA or t-tests to evaluate significance of discrepancies, ensuring sample sizes meet power requirements .

Q. What computational modeling approaches are suitable for predicting the environmental fate of this compound?

  • Methodological Answer :

  • Quantum Mechanics (QM) : Density Functional Theory (DFT) to simulate bond dissociation energies and degradation pathways .
  • Molecular Dynamics (MD) : Model interactions with environmental matrices (e.g., soil or water) to assess persistence .
  • Ecotoxicology Databases : Cross-reference predicted half-lives with existing data for structurally analogous sulfides .

Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound derivatives?

  • Methodological Answer :

  • Factor Screening : Use fractional factorial designs to identify critical variables (e.g., temperature, solvent, catalyst loading) .
  • Response Surface Methodology (RSM) : Central Composite Design (CCD) to model non-linear relationships between factors and yield .
  • Validation : Confirm optimal conditions with triplicate runs and compare against predicted models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.